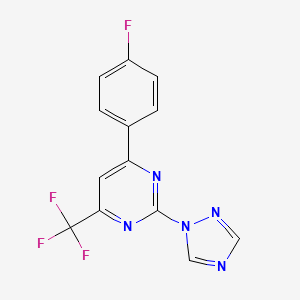![molecular formula C19H29N3O4S B4464157 1-METHANESULFONYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4464157.png)
1-METHANESULFONYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine moiety, and a methanesulfonyl group. These structural features contribute to its reactivity and potential utility in various fields such as chemistry, biology, and medicine.
Preparation Methods
One common synthetic route involves the reaction of a piperidine derivative with a morpholine derivative under specific conditions, followed by the addition of a methanesulfonyl chloride reagent . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-METHANESULFONYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHANESULFONYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-METHANESULFONYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical reactivity.
Morpholine derivatives: Compounds containing the morpholine moiety may exhibit similar biological activities.
Methanesulfonyl derivatives: These compounds have the methanesulfonyl group, which can influence their chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-27(24,25)22-8-6-16(7-9-22)19(23)20-14-17-4-2-3-5-18(17)15-21-10-12-26-13-11-21/h2-5,16H,6-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQOVUSPJAKOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4464074.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4464083.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4464086.png)

![3-(3-chlorophenyl)-6-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464108.png)
![4-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one](/img/structure/B4464111.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B4464122.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4464130.png)
![4-[4-(3-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE](/img/structure/B4464138.png)
![1-[3-amino-4-(difluoromethyl)-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4464145.png)
![N,N-dimethyl-4-({4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B4464149.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4464151.png)
![3-methyl-6-{4-[(4-phenoxyphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4464158.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B4464161.png)
